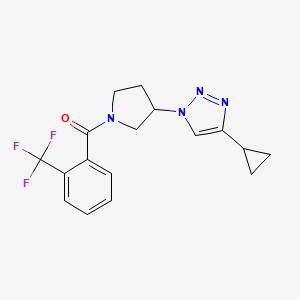
(3-(4-环丙基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)(2-(三氟甲基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
贫血治疗
该化合物用作VHL抑制剂,用于治疗贫血,尤其是慢性贫血或与慢性肾病、透析或癌症化疗相关的贫血 .
缺血治疗
该化合物可用于治疗缺血,一种以身体组织血液供应减少为特征的疾病 .
中风治疗
该化合物在中风治疗中具有潜在的应用,中风通常是由缺血或心血管系统损伤引起的 .
伤口愈合
该化合物可以增强伤口愈合。 这在正常愈合过程受损的情况下尤其有用 .
减少疤痕
增强血管生成或动脉生成
该化合物可以增强血管生成或动脉生成,即从预先存在的血管形成新血管的过程。 这在许多生理过程中至关重要,包括伤口愈合 .
癌症治疗
该化合物可用于癌症治疗。 它作为VHL抑制剂的作用使其成为癌症治疗的潜在候选药物 .
细胞毒活性
该化合物的取代衍生物已显示出对各种细胞系具有细胞毒活性,包括BT-474、HeLa、MCF-7、NCI-H460和HaCaT细胞 .
生物活性
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrrolidine ring substituted with a triazole moiety and a trifluoromethyl phenyl group. Its structural formula can be represented as:
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
-
Mechanism of Action :
- The compound is hypothesized to inhibit key signaling pathways in cancer cells, particularly those associated with cell proliferation and survival.
- It may induce apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins.
-
In Vitro Studies :
- In studies involving MV4-11 cells (a model for acute myeloid leukemia), similar compounds demonstrated IC50 values as low as 0.072 μM, indicating potent inhibitory effects on cell viability .
- The presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity by improving the compound's interactions with target proteins.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. The compound's ability to inhibit bacterial growth can be linked to its structural components.
- Testing Methods :
-
Results Summary :
- Several derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound.
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for kinase inhibition |
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Cyclopropyl Substitution | Modulates receptor binding affinity |
Case Studies
Several case studies highlight the importance of structural modifications in enhancing biological activity:
- Case Study 1 : A derivative with a similar triazole structure demonstrated enhanced cytotoxicity in human cancer cell lines when modified at the 5-position with sulfonate groups, which increased membrane permeability but reduced overall potency .
- Case Study 2 : Inhibition studies on FLT3 kinase revealed that modifications at specific positions could lead to improved selectivity and reduced off-target effects .
属性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-8-7-12(9-23)24-10-15(21-22-24)11-5-6-11/h1-4,10-12H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIWXYMDXKQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














